2-Hydroxygentamicin C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60768-15-2 |

|---|---|

Molecular Formula |

C20H41N5O8 |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

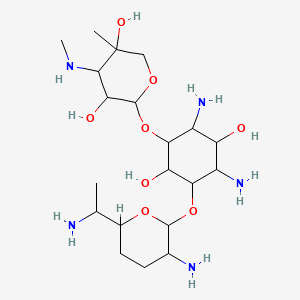

2-[2,4-diamino-5-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C20H41N5O8/c1-7(21)9-5-4-8(22)18(31-9)32-15-10(23)12(26)11(24)16(13(15)27)33-19-14(28)17(25-3)20(2,29)6-30-19/h7-19,25-29H,4-6,21-24H2,1-3H3 |

InChI Key |

NOLNTDUUBSKKFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)O)N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Initial Studies on the Antibacterial Spectrum of 2-Hydroxygentamicin C2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the antibacterial spectrum of 2-Hydroxygentamicin C2, a component of the gentamicin complex. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key processes to support further research and development in the field of aminoglycoside antibiotics.

Antibacterial Spectrum of this compound

This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of this compound against various bacterial strains as reported in initial studies. For comparative purposes, MIC values for other gentamicin components are also included where available.

| Bacterial Strain | This compound (μg/mL) | Gentamicin C1 (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2a (μg/mL) |

| Escherichia coli ATCC 25922 | 1 | 1 | 1 | 1 |

| Escherichia coli (Wild-Type) | 0.5 | 1 | 0.5 | 0.5 |

| Klebsiella pneumoniae | 0.5 | 1 | 0.5 | 0.5 |

| Acinetobacter baumannii | 0.5 | 0.5 | 0.5 | 0.5 |

| Pseudomonas aeruginosa | 2 | 2 | 2 | 2 |

| Enterobacter cloacae | 0.5 | 1 | 0.5 | 0.5 |

| Staphylococcus aureus (MRSA) | 0.5 | 0.5 | 0.5 | 0.5 |

Data sourced from studies on synthetic gentamicin congeners, where all values were determined in at least duplicate using a 2-fold dilution series.[1]

Experimental Protocols

The in vitro antibacterial activity of this compound is primarily determined using standardized broth microdilution methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined by broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) reference methodology M07.[1]

Protocol Outline:

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) overnight at 35-37°C.

-

Colonies are then used to prepare a bacterial suspension, which is adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

-

The standardized suspension is further diluted to achieve the final desired inoculum concentration in the assay.

-

-

Preparation of Antibiotic Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

The diluted bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

-

Interpretation of Results:

-

Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

-

Visualizations

General Mechanism of Action of Aminoglycosides

Aminoglycosides, including this compound, exert their bactericidal effect by inhibiting protein synthesis in bacteria. The following diagram illustrates the key steps in this process.

Caption: General mechanism of action for aminoglycoside antibiotics.

Experimental Workflow for MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

Further Research Directions

While initial studies have established the broad-spectrum antibacterial activity of this compound, further investigations are warranted to fully characterize its potential as a therapeutic agent.

-

Time-Kill Kinetic Assays: These studies would provide valuable data on the rate and extent of bacterial killing by this compound over time. A general methodology involves exposing a standardized bacterial inoculum to various concentrations of the antibiotic and determining the number of viable cells at different time points.

-

Post-Antibiotic Effect (PAE): The PAE refers to the suppression of bacterial growth that persists after a short exposure to an antibiotic. Aminoglycosides are known to exhibit a significant PAE.[2][3] Determining the PAE of this compound would be crucial for optimizing dosing regimens. This is typically measured by exposing bacteria to the antibiotic for a short period, removing the drug, and then monitoring the time it takes for the bacteria to resume normal growth.

-

In Vivo Efficacy Studies: Animal models of infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

-

Mechanism of Resistance: Investigating the potential for and mechanisms of bacterial resistance to this compound is essential for its long-term viability as an antibiotic.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the antibacterial properties of this compound. The provided data and methodologies offer a starting point for more in-depth investigations into this promising aminoglycoside component.

References

Early Research on the Antimicrobial Properties of 2-Hydroxygentamicin C2: A Technical Guide

This technical guide provides an in-depth overview of the early research and antimicrobial characteristics of 2-Hydroxygentamicin C2. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with contemporary data to offer a comprehensive understanding of this unique aminoglycoside antibiotic.

Introduction

Gentamicin, a broad-spectrum aminoglycoside antibiotic, is a complex of several related components, primarily the C1, C1a, C2, C2a, and C2b congeners, produced by the fermentation of Micromonospora purpurea.[1][2][3][4][5] Early research into modifying the biosynthetic pathways of these organisms led to the discovery of novel aminoglycosides. One such discovery was the 2-hydroxygentamicin complex, produced through a process known as mutational biosynthesis.

In a seminal 1977 study, researchers utilized a mutant strain of Micromonospora purpurea that required the addition of 2-deoxystreptamine to the fermentation medium to produce the gentamicin complex. By substituting other cyclitols, they were able to generate new antibiotics. When streptamine or 2,4,6/3,5-pentahydroxycyclohexanone was added to the fermentation medium, a new antibiotic complex, named 2-hydroxygentamicin, was produced.[6] The C1 and C2 components of this new complex were found to have broad-spectrum in vitro antibacterial activity similar to that of the conventional gentamicin C1 and C2 components.[6] Notably, early findings indicated that this compound possessed greater activity against some gentamicin-resistant bacterial strains.[6]

Antimicrobial Activity

While early research established the broad-spectrum activity of this compound, more recent and detailed studies have quantified its potency against a range of clinically relevant pathogens. The antimicrobial activity of aminoglycosides is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Gentamicin C2 against various bacterial strains. This data is derived from recent comprehensive studies, reflecting modern testing standards.

Table 1: Antibacterial Activity of Gentamicin C2 against E. coli and ESKAPE Pathogens (MIC, μg/mL)

| Organism | Gentamicin C2 |

| E. coli (ATCC 25922) | 1 |

| E. coli (KO1022) | 1 |

| S. aureus (ATCC 25923) | 0.5 |

| K. pneumoniae (ATCC 13883) | 1 |

| A. baumannii (ATCC 19606) | 1 |

| P. aeruginosa (ATCC 27853) | 2 |

| E. cloacae (ATCC 13047) | 1 |

Data sourced from recent studies on gentamicin congeners.[7]

Table 2: Antibacterial Activity of Gentamicin C2 against E. coli with Specific Aminoglycoside Modifying Enzymes (AMEs) (MIC, μg/mL)

| E. coli Strain with AME | Gentamicin C2 |

| Wild Type | 1 |

| AAC(3)-IIa | >128 |

| AAC(6')-Ib | 4 |

Data highlights the impact of common resistance mechanisms on the activity of Gentamicin C2.[7]

Mechanism of Action

The antibacterial activity of this compound, like other aminoglycosides, stems from its ability to inhibit protein synthesis in bacteria. This is achieved through high-affinity binding to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[8] This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins can impair various cellular functions and compromise the integrity of the bacterial cell membrane, ultimately leading to cell death.

Caption: Mechanism of action for this compound.

Experimental Protocols

The determination of the antimicrobial properties of this compound involves standardized laboratory procedures. The following sections detail the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method, a standard procedure for assessing antibiotic susceptibility.

Protocol:

-

Bacterial Inoculum Preparation:

-

Isolate colonies of the test bacterium from an agar plate and suspend in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the adjusted bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Antibiotic Dilution Series:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Perform serial twofold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Result Interpretation:

-

The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

-

Caption: Experimental workflow for MIC determination.

Isolation and Purification of Gentamicin Congeners

The individual components of the gentamicin complex, including C2, are typically isolated from a commercial gentamicin sulfate mixture using chromatographic techniques.

Protocol:

-

Sample Preparation: Dissolve gentamicin sulfate in an appropriate aqueous buffer.

-

Chromatography:

-

Employ reverse-phase high-performance liquid chromatography (HPLC).

-

Use a suitable column (e.g., a C18 column).

-

A gradient of an organic solvent (e.g., acetonitrile) in water, modified with a reagent like ammonium hydroxide, is used to achieve separation of the congeners.

-

-

Fraction Collection: Collect the fractions corresponding to the different congeners as they elute from the column.

-

Verification: The identity and purity of the isolated this compound can be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

Early research, initiated by the innovative approach of mutational biosynthesis, identified this compound as a promising antimicrobial agent with a broad spectrum of activity, including efficacy against some gentamicin-resistant strains.[6] Subsequent detailed investigations have provided a clearer picture of its potency and mechanism of action, which aligns with that of other aminoglycosides through the inhibition of bacterial protein synthesis. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and other novel aminoglycoside antibiotics. The continued exploration of such compounds remains a critical endeavor in the face of growing antimicrobial resistance.

References

- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gentamicin - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. usp-pqmplus.org [usp-pqmplus.org]

- 6. Mutational biosynthesis by idiotrophs of Micromonospora purpurea. II. Conversion of non-amino containing cyclitols to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gentamicin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Production of 2-Hydroxygentamicin C2 via Mutational Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the production of 2-Hydroxygentamicin C2, a novel aminoglycoside antibiotic, through the technique of mutational biosynthesis. This document outlines the core concepts, experimental protocols, and expected outcomes based on available scientific literature.

Introduction to Mutational Biosynthesis

Mutational biosynthesis, also known as mutasynthesis, is a powerful technique that combines genetic engineering and synthetic chemistry to create novel natural product analogs. The core principle involves generating a mutant strain of a producing organism that is blocked in the biosynthesis of a key precursor. This "blocked" mutant, often an idiotroph, is then "fed" with a synthetic analog of the natural precursor. The organism's biosynthetic machinery incorporates this analog, leading to the production of a novel compound. In the context of aminoglycoside antibiotics like gentamicin, this approach allows for the targeted modification of the aminocyclitol core, leading to new derivatives with potentially improved therapeutic properties.

Production of this compound: A Case Study

The production of this compound is a classic example of mutational biosynthesis. The wild-type gentamicin-producing organism, Micromonospora purpurea, synthesizes a complex of gentamicin C components (C1, C1a, C2, C2a, and C2b), all of which contain a 2-deoxystreptamine aminocyclitol core. By creating a mutant of M. purpurea that cannot synthesize 2-deoxystreptamine, it is possible to control the final product by supplying alternative aminocyclitols.

When this 2-deoxystreptamine-requiring mutant is supplied with streptamine, an analog of 2-deoxystreptamine hydroxylated at the C-2 position, the biosynthetic pathway of M. purpurea incorporates it to produce a new complex of antibiotics: 2-hydroxygentamicin C1 and C2.[1][2]

Experimental Workflow and Methodologies

The following sections detail the experimental protocols for the production of this compound.

Generation of a 2-Deoxystreptamine Idiotroph Mutant of Micromonospora purpurea

The foundational step in this process is the creation of a mutant strain of Micromonospora purpurea that is unable to produce the natural 2-deoxystreptamine core of gentamicin.

Experimental Protocol:

-

Mutagenesis:

-

Prepare a spore suspension of wild-type Micromonospora purpurea.

-

Expose the spore suspension to a mutagenic agent. Common methods include UV irradiation or chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG). The dosage and exposure time should be optimized to achieve a kill rate of approximately 99%, which typically yields a high frequency of mutations.

-

Wash the mutagen-treated spores with a suitable buffer to remove residual mutagen.

-

-

Idiotroph Screening:

-

Plate the mutagenized spores on a minimal agar medium that does not support the production of gentamicin.

-

Overlay the agar with a lawn of a gentamicin-sensitive indicator bacterium, such as Staphylococcus aureus.

-

Place sterile paper discs impregnated with 2-deoxystreptamine onto the agar surface.

-

Incubate the plates. Colonies that produce gentamicin will show a zone of inhibition around them. Idiotroph mutants will only show a zone of inhibition around the 2-deoxystreptamine-impregnated discs.

-

Isolate and purify the colonies exhibiting this phenotype.

-

-

Confirmation of Idiotrophic Nature:

-

Grow the selected mutants in a liquid fermentation medium with and without the addition of 2-deoxystreptamine.

-

Analyze the fermentation broth for the presence of gentamicin using techniques like bioassay, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC). Confirmed idiotrophs will only produce gentamicin in the medium supplemented with 2-deoxystreptamine.

-

Fermentative Production of this compound

Once a stable 2-deoxystreptamine idiotroph is obtained, it can be used for the production of this compound by feeding it with streptamine.

Experimental Protocol:

-

Inoculum Preparation:

-

Inoculate a seed culture medium with spores of the M. purpurea 2-deoxystreptamine idiotroph.

-

Incubate the seed culture at 30-35°C with shaking for 24-48 hours.

-

-

Production Fermentation:

-

Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).

-

The production medium should contain suitable carbon and nitrogen sources.[3][4]

-

Aseptically add a sterile solution of streptamine to the fermentation medium. The optimal concentration of streptamine needs to be determined empirically but is typically in the range of 10-100 µg/mL.

-

Incubate the production culture at 30-35°C with aeration and agitation for an extended period, typically 5-7 days.

-

Monitor the fermentation for pH, cell growth, and antibiotic production.

-

Table 1: Representative Fermentation Media for Micromonospora purpurea

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | - |

| Soluble Starch | - | 20 |

| Yeast Extract | 5 | 5 |

| Soybean Meal | 5 | 10 |

| CaCO₃ | 1 | 2 |

| (NH₄)₂SO₄ | 2 | - |

| K₂HPO₄ | 0.5 | 0.5 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

Note: This is a representative media composition and may require optimization for specific strains and fermentation conditions.

Purification and Isolation of this compound

This compound is a basic, water-soluble compound, and its purification follows the general principles of aminoglycoside isolation.

Experimental Protocol:

-

Harvest and Clarification:

-

At the end of the fermentation, harvest the broth.

-

Separate the mycelium from the supernatant by centrifugation or filtration.

-

Adjust the pH of the supernatant to the acidic range (e.g., pH 2.0-3.0) with an acid like sulfuric acid to ensure the aminoglycosides are in their cationic form.

-

-

Cation-Exchange Chromatography:

-

Load the acidified supernatant onto a column packed with a weak cation-exchange resin (e.g., Amberlite IRC-50).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound aminoglycosides with a basic solution, such as 0.5-2.0 N ammonium hydroxide.[5]

-

-

Further Purification and Separation:

-

The eluate containing the 2-hydroxygentamicin complex can be further purified and the C1 and C2 components separated using techniques like:

-

Silica Gel Chromatography: Using a solvent system such as chloroform-methanol-ammonia.

-

Preparative High-Performance Liquid Chromatography (HPLC): On a suitable column (e.g., C18) with an appropriate mobile phase.

-

-

-

Characterization:

-

The purified this compound should be characterized using analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

-

Data Presentation

Table 2: Production Parameters of Gentamicin and Analogs

| Parameter | Wild-Type Gentamicin C Complex | This compound (Expected) |

| Producing Strain | Micromonospora purpurea (Wild-Type) | Micromonospora purpurea (2-DOS Idiotroph) |

| Precursor Fed | None (Endogenous 2-deoxystreptamine) | Streptamine |

| Typical Titer (µg/mL) | 100 - 500 | Data not publicly available |

| Specific Productivity (µg/g DCW/h) | Data not publicly available | Data not publicly available |

| Key Purification Step | Cation-Exchange Chromatography | Cation-Exchange Chromatography |

DCW: Dry Cell Weight

Visualizations

Experimental Workflow

The overall workflow for the production of this compound is depicted below.

Caption: Experimental workflow for this compound production.

Biosynthetic Pathway

The following diagram illustrates the logical relationship in the mutational biosynthesis of this compound compared to the natural gentamicin pathway.

Caption: Mutational vs. wild-type gentamicin biosynthesis.

Conclusion

The production of this compound through mutational biosynthesis is a prime example of how targeted genetic modification can lead to the generation of novel, potentially valuable therapeutic agents. While the publicly available data on the specific yields of this compound are limited, the established principles of aminoglycoside fermentation and purification, coupled with the clear logic of mutational biosynthesis, provide a solid framework for its production. This technical guide offers researchers and drug development professionals a detailed overview of the necessary steps and considerations for embarking on such a project. Further optimization of fermentation conditions and purification protocols will be critical for developing a robust and scalable process.

References

- 1. Mutational biosynthesis by idiotrophs of Micromonospora purpurea. I. Conversion of aminocyclitols to new aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutational biosynthesis by idiotrophs of Micromonospora purpurea. II. Conversion of non-amino containing cyclitols to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of gentamicins by Micromonospora purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]

A Technical Guide to the Antibacterial Activity of Gentamicin C2 Against Resistant Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The increasing prevalence of antibiotic-resistant bacteria necessitates a deeper understanding of the individual components of complex antibiotics like gentamicin. This technical guide focuses on Gentamicin C2, a major constituent of the commercial gentamicin mixture. While the term "2-Hydroxygentamicin C2" is not standard, this document will address the well-characterized Gentamicin C2. We will explore its mechanism of action, the challenges posed by resistant strains, present quantitative data on its antibacterial efficacy, detail relevant experimental protocols, and visualize key biological and experimental pathways. The data indicates that while Gentamicin C2 has comparable activity to other congeners against susceptible strains, it demonstrates a noteworthy resilience against certain common resistance enzymes, highlighting its clinical significance.

Introduction to Gentamicin and the Rise of Resistance

Gentamicin is a potent, broad-spectrum aminoglycoside antibiotic used to treat severe infections caused by both Gram-negative and some Gram-positive bacteria. It is not a single molecule but a complex mixture of related compounds, or congeners, primarily consisting of Gentamicin C1, C1a, C2, and C2a. These congeners differ slightly in their chemical structure, specifically in the methylation patterns on the purpurosamine sugar ring.

The clinical utility of gentamicin and other aminoglycosides is under threat due to the global rise of antimicrobial resistance. Bacteria have evolved several mechanisms to counteract these antibiotics, with the most prevalent being enzymatic modification of the drug, which renders it inactive. Understanding the specific activity of each gentamicin congener against these resistant strains is crucial for optimizing therapy and developing next-generation antibiotics.

Mechanism of Action of Gentamicin C2

Like all aminoglycosides, Gentamicin C2 exerts its bactericidal effect by inhibiting protein synthesis. The process begins with the antibiotic crossing the bacterial cell membrane and binding with high affinity to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding at the A-site interferes with the ribosome's proofreading ability, leading to the misreading of mRNA codons. The incorporation of incorrect amino acids results in the production of nonfunctional or toxic proteins, which disrupts the bacterial cell membrane and ultimately leads to cell death.

Caption: General mechanism of action for Gentamicin C2.

Bacterial Resistance to Gentamicin C2

The most significant mechanism of resistance to gentamicin is the enzymatic inactivation of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, often encoded on mobile genetic elements like plasmids, can be rapidly shared between bacteria. AMEs modify the chemical structure of aminoglycosides, preventing them from binding to the ribosome.

There are three main classes of AMEs:

-

N-Acetyltransferases (AAC): Transfer an acetyl group to an amino group of the antibiotic.

-

O-Phosphotransferases (APH): Add a phosphate group to a hydroxyl group.

-

O-Nucleotidyltransferases (ANT): Add a nucleotide (e.g., adenylate) to a hydroxyl group.

A clinically important enzyme is AAC(6')-Ib , an N-acetyltransferase that modifies the 6'-amino group on the purpurosamine ring of certain aminoglycosides. Research indicates that the different gentamicin congeners have varying susceptibility to this enzyme.

Caption: Enzymatic inactivation of Gentamicin by an AME.

Quantitative Data: Antibacterial Activity

The antibacterial activity of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize MIC data for Gentamicin C2 and its related congeners against various bacterial strains.

Table 1: MIC (mg/L) Against Wild-Type Gram-Negative Strains This table shows that the activity of Gentamicin C2 against common wild-type (non-resistant) pathogens is generally similar to the other major congeners and the overall gentamicin mixture.

| Bacterial Strain | Gentamicin Mix | C1a | C2 | C2a | C1 |

| E. coli ATCC 25922 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |

| P. aeruginosa ATCC 27853 | 1 | 1 | 1 | 1 | 1 |

| A. baumannii ATCC 19606 | 0.5 | 0.25 | 0.5 | 0.5 | 0.5 |

| Data sourced from Andrews et al. (2019) via NIH. |

Table 2: MIC (mg/L) Against Isogenic E. coli Strains With and Without AMEs This table highlights the differential activity of gentamicin congeners against strains engineered to express specific resistance enzymes. Notably, the MIC of Gentamicin C2 is less affected by the AAC(6')-Ib enzyme compared to congeners C1a and C2a.

| E. coli Strain (with plasmid) | Gentamicin Mix | C1a | C2 | C2a | C1 |

| Vector (No AME) | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |

| aac(6')-Ib | 4 | 2 | 1 | 16 | 0.125 |

| aac(3)-II | 64 | 64 | 64 | 64 | >128 |

| Data compiled from studies by Andrews et al. (2019) and Sati et al. (2023). |

The data demonstrates that while Gentamicin C1 is the most potent congener in the presence of AAC(6')-Ib, Gentamicin C2 maintains good activity and is significantly more potent than C1a and C2a against this common resistance mechanism. However, all congeners are susceptible to inactivation by the AAC(3)-II enzyme.

Experimental Protocols

The standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is the Broth Microdilution Method , as specified by the Clinical and Laboratory Standards Institute (CLSI).

Detailed Protocol: Broth Microdilution MIC Assay

-

Preparation of Antibiotic Stock:

-

Prepare a high-concentration stock solution of Gentamicin C2 in an appropriate solvent (e.g., sterile deionized water).

-

Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

-

-

Preparation of Inoculum:

-

Select isolated colonies of the test bacterium from an agar plate after 18-24 hours of incubation.

-

Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Dispense 50-100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.

-

Add an equal volume of the standardized bacterial inoculum to each well.

-

Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only, no bacteria).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, examine the wells for visible turbidity (bacterial growth).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Caption: Standard workflow for MIC determination via broth microdilution.

Conclusion and Implications

This technical guide summarizes the antibacterial activity of Gentamicin C2, a key component of the clinical gentamicin formulation.

-

Efficacy: Gentamicin C2 demonstrates potent bactericidal activity against susceptible Gram-negative pathogens, with an efficacy comparable to other major congeners.

-

Activity Against Resistance: Crucially, Gentamicin C2 retains better activity than congeners C1a and C2a against strains expressing the common AAC(6')-Ib resistance enzyme. This suggests that gentamicin formulations with a higher relative abundance of C2 (and C1) may be more effective against certain resistant infections.

-

Toxicity Considerations: It is important to note that some studies have suggested Gentamicin C2 may be more nephrotoxic than other congeners, presenting a potential trade-off between efficacy and safety that warrants further investigation.

For drug development professionals, these findings underscore the importance of analyzing antibiotic mixtures at the component level. The differential activities of gentamicin congeners against key resistance mechanisms could inform the development of novel, optimized aminoglycoside formulations or semi-synthetic derivatives with improved activity against multidrug-resistant pathogens. For researchers and clinicians, this information provides a more nuanced understanding of gentamicin's antibacterial profile, which can aid in interpreting susceptibility tests and guiding therapeutic decisions.

An In-depth Technical Guide to the Chemical Structures of Gentamicin C2 and 2-Hydroxygentamicin C1

Disclaimer: Information regarding a specific compound named "2-Hydroxygentamicin C2" is not available in the public domain based on a comprehensive search of scientific literature and chemical databases. It is possible that this name is a misnomer or refers to a very rare, undocumented derivative. This guide will provide a detailed technical overview of the closely related and well-documented compounds: Gentamicin C2 and 2-Hydroxygentamicin C1 .

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the chemical structures, analytical data, and relevant biological context of Gentamicin C2 and 2-Hydroxygentamicin C1.

Core Chemical Structures

Gentamicin is an aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea. The commercial gentamicin complex is a mixture of several related components, primarily Gentamicins C1, C1a, C2, and C2a.[1][2] These components differ in their methylation patterns on the purpurosamine (ring I) of the 2-deoxystreptamine core.

Gentamicin C2 is a major component of the gentamicin complex.[3] Its structure is characterized by a methyl group at the 6' position of the purpurosamine ring.[3]

2-Hydroxygentamicin C1 , on the other hand, is an antibiotic of the gentamicin group with activity against Gram-positive and Gram-negative bacteria.[4] Its structure is distinguished by a hydroxyl group at the 2-position of the 2-deoxystreptamine ring (ring II).

Quantitative Data Presentation

The following tables summarize key quantitative data for Gentamicin C2 and 2-Hydroxygentamicin C1.

Table 1: Molecular and Spectroscopic Data

| Property | Gentamicin C2 | 2-Hydroxygentamicin C1 |

| Molecular Formula | C20H41N5O7[3] | C21H43N5O8[4] |

| Molecular Weight | 463.6 g/mol [3] | 493.59 g/mol [4] |

| CAS Number | 25876-11-3[3] | 60609-40-7[4] |

| ¹³C NMR Spectra | Available[3] | Data not readily available in searched literature |

| Mass Spectrometry | [M+H]⁺ and [M+Na]⁺ data available[3] | Data not readily available in searched literature |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are outlines of protocols commonly employed in the study of gentamicin components.

Synthesis of Gentamicin C2

A synthetic route to Gentamicin C2 has been described, providing an alternative to chromatographic separation from the fermentation mixture.[5][6]

Key Steps:

-

Starting Material: A common precursor, often derived from commercially available sisomicin, is utilized.[1]

-

Glycosylation: A key step involves the glycosylation of a protected garamine derivative with a suitable donor molecule to form the characteristic trisaccharide structure.

-

Functional Group Manipulations: The synthesis involves a series of protection and deprotection steps to selectively modify functional groups and introduce the required stereochemistry.

-

Purification: The final compound is purified using chromatographic techniques, such as column chromatography.[5]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the separation and identification of gentamicin components.[7][8][9]

Methodology:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly employed.[8][9]

-

Analysis: Product ion mass spectra of the protonated molecules are acquired to identify and characterize the individual gentamicin components and their impurities.[9]

-

Biological Context and Signaling

Gentamicin and its components exert their antibacterial effect by binding to the decoding A site of the bacterial ribosome, leading to mistranslation of mRNA and ultimately cell death.[1]

Signaling Pathway: Gentamicin's Mechanism of Action

Caption: Mechanism of action of gentamicin antibiotics.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of gentamicin components from a fermentation broth.

Caption: General workflow for gentamicin analysis.

References

- 1. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gentamicin C2 | C20H41N5O7 | CID 72397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid and Accurate Detection of Aminoglycoside-Modifying Enzymes and 16S rRNA Methyltransferases by Targeted Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-MS Analysis of 2-Hydroxygentamicin C2

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 2-hydroxygentamicin C2 using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Gentamicin, a potent aminoglycoside antibiotic, is a complex mixture of structurally related compounds. The presence of impurities and derivatives, such as hydroxylated forms, requires robust analytical methods for characterization and quantification. Due to the lack of a significant UV chromophore in these molecules, HPLC with mass spectrometric detection is the method of choice, offering high sensitivity and specificity.[1] This document provides a detailed experimental workflow, from sample preparation to data acquisition and analysis, to support research, quality control, and pharmacokinetic studies involving this compound.

Introduction

Gentamicin is a widely used antibiotic for treating severe bacterial infections.[1] It is produced by the fermentation of Micromonospora purpurea and consists of five major components: C1, C1a, C2, C2a, and C2b.[1][2] The relative proportions of these components can influence both the efficacy and toxicity of the drug product. Analytical characterization is further complicated by the presence of various related substances and impurities that can form during production or degradation.

This compound is a hydroxylated derivative of gentamicin C2. The analysis of such polar, non-volatile compounds presents a challenge for traditional chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides the necessary selectivity and sensitivity for the accurate identification and quantification of these analytes without the need for derivatization.[1] This protocol outlines a reliable HPLC-MS method tailored for the analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is recommended for the extraction of this compound from a biological matrix (e.g., plasma or serum).

Materials:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Internal Standard (IS) solution (e.g., Tobramycin at 1 µg/mL)

-

Vortex mixer

-

Centrifuge (capable of 10,000 x g)

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

To 100 µL of the sample, add 200 µL of methanol containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

HPLC-MS/MS Analysis

The chromatographic separation is achieved using a reversed-phase C18 column with a mobile phase containing an ion-pairing agent to improve peak shape and retention of the polar analytes.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. Based on the structure of gentamicin C2 (Molecular Formula: C20H41N5O7, MW: 463.6 g/mol )[3], the expected molecular weight for this compound (C20H41N5O8) is approximately 479.6 g/mol .

Proposed MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 480.3 | 322.2 | 20 |

| This compound | 480.3 | 157.1 | 30 |

| Gentamicin C2 | 464.3 | 322.2 | 15 |

| Tobramycin (IS) | 468.3 | 163.1 | 25 |

Note: The proposed MRM transitions for this compound are based on the addition of an oxygen atom to the gentamicin C2 structure and common fragmentation patterns of aminoglycosides, which often involve the loss of the aminoglycan moieties.[4] Optimization of collision energies is recommended.

Data Presentation

The following tables summarize the expected quantitative data from a validation study.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | 5 (LQC) | < 15 | < 15 | 85 - 115 |

| This compound | 50 (MQC) | < 15 | < 15 | 85 - 115 |

| This compound | 800 (HQC) | < 15 | < 15 | 85 - 115 |

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Recovery (%) |

| This compound | 50 | > 80 |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship of the analytical steps for accurate quantification.

References

Application Notes and Protocols for Cell-Based Assays: 2-Hydroxygentamicin C2 Efficacy

Introduction

2-Hydroxygentamicin C2 is a derivative of gentamicin C2, a component of the clinically significant aminoglycoside antibiotic, gentamicin. Aminoglycosides are potent, broad-spectrum antibiotics that are crucial in treating severe Gram-negative bacterial infections.[1][2][3] Their mechanism of action involves binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis and leads to rapid cell death.[2][3][4] However, the therapeutic use of aminoglycosides, particularly gentamicin, is often limited by potential nephrotoxicity and ototoxicity.[5]

Different components of the gentamicin complex, such as C1, C1a, C2, and C2a, exhibit varied microbiological activities and toxicity profiles.[1][5] Notably, studies have indicated that gentamicin C2 is among the most cytotoxic of these congeners.[1][6] Therefore, evaluating the efficacy and cytotoxicity of new derivatives like this compound is paramount for its potential development as a therapeutic agent.

These application notes provide detailed protocols for essential cell-based assays to characterize the antibacterial efficacy and cytotoxic profile of this compound. The included assays are the Minimum Inhibitory Concentration (MIC) assay for determining antibacterial potency and the MTT assay for assessing cytotoxicity against mammalian cells.

Section 1: Antibacterial Efficacy Assessment

The primary measure of an antibiotic's efficacy is its ability to inhibit the growth of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] It is a fundamental quantitative measure used to assess the susceptibility of bacteria to a specific antibiotic.

Data Presentation: Comparative Efficacy of Gentamicin Congeners

While specific MIC data for this compound is not widely published, the following table summarizes the known antibacterial activity of major gentamicin C congeners against various bacterial strains. These values provide a benchmark for evaluating the performance of this compound.

| Bacterial Strain | Gentamicin C1 (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2 (μg/mL) | Gentamicin C2a (μg/mL) |

| E. coli (Wild-Type) | ~1-2 | ~1-2 | ~1-2 | ~1-2 |

| K. pneumoniae | ~1-4 | ~1-4 | ~1-4 | ~1-4 |

| P. aeruginosa | ~2-8 | ~2-8 | ~2-8 | ~2-8 |

| S. aureus | ~0.5-2 | ~0.5-2 | ~0.5-2 | ~0.5-2 |

| N. gonorrhoeae | Similar activity across congeners | Similar activity across congeners | Similar activity across congeners | Similar activity across congeners |

Note: The values presented are approximate ranges gathered from literature and may vary based on the specific strain and testing conditions. Studies suggest that gentamicins C1, C1a, C2, and C2a have comparable activities against wild-type Gram-negative pathogens.[5][6]

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][10]

Materials:

-

This compound (or other test compound)

-

Sterile 96-well microtiter plates (U-bottom)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Incubator (37°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a concentration at least 10x the highest concentration to be tested.

-

Perform serial two-fold dilutions of the compound in MHB.

-

-

Inoculum Preparation:

-

From an overnight culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This is typically a 1:100 or 1:200 dilution.

-

-

Assay Setup (96-Well Plate):

-

Add 100 µL of MHB to wells in columns 2 through 12.

-

Add 200 µL of the highest concentration of the test compound (in MHB) to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no antibiotic).

-

Column 12 will serve as the sterility control (MHB only, no bacteria).

-

Add 10 µL of the final diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. The final volume in each well will be approximately 110 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, examine the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[9]

-

Section 2: Cytotoxicity Profiling

Given the known nephrotoxicity associated with aminoglycosides, and specifically the high cytotoxicity of the parent compound gentamicin C2, it is critical to evaluate the effect of this compound on mammalian cell viability.[1] Cytotoxicity assays like the MTT assay measure the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12]

Data Presentation: Comparative Cytotoxicity of Gentamicin Congeners

The following table summarizes published data on the cytotoxicity of gentamicin congeners against human renal proximal tubular cells (HK-2), a relevant cell line for assessing nephrotoxicity.

| Compound | Cell Line | Assay | Endpoint | Result |

| Gentamicin C2 | HK-2 | CellTiter-Glo | Cell Viability | Most cytotoxic among tested congeners[1][6] |

| Gentamicin C1a | HK-2 | CellTiter-Glo | Cell Viability | Less cytotoxic than Gentamicin C2[1][6] |

| Gentamicin C2a | HK-2 | CellTiter-Glo | Cell Viability | Less cytotoxic than Gentamicin C2[1][6] |

| Amikacin | HK-2 | CellTiter-Glo | Cell Viability | Minimal cytotoxicity at clinical concentrations[1][6] |

Note: The CellTiter-Glo assay measures ATP levels as an indicator of metabolically active cells. The results highlight the importance of assessing the cytotoxicity of this compound relative to its parent compound.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Protocol: MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][13][14]

Materials:

-

Mammalian cell line (e.g., HEK293, HK-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well flat-bottom plates (tissue culture treated)

-

This compound

-

MTT reagent (5 mg/mL in sterile PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

After 24 hours, carefully aspirate the medium from the wells.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium only) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

After the MTT incubation, carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[14]

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

-

Calculate cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

Plot the % cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Section 3: Mechanism of Action

Understanding the mechanism of action is fundamental to drug development. For aminoglycosides like this compound, the primary target is the bacterial ribosome, leading to the inhibition of protein synthesis.

Diagram: Aminoglycoside Mechanism of Action

Caption: Mechanism of action of aminoglycosides on the bacterial ribosome.

Aminoglycosides bind with high affinity to the A-site on the 16S ribosomal RNA, which is part of the 30S ribosomal subunit.[2] This binding event interferes with the fidelity of protein synthesis in several ways, including causing codon misreading and premature termination of translation. The accumulation of non-functional or truncated proteins ultimately leads to bacterial cell death.[2][3]

Section 4: Overall Experimental Workflow for Efficacy Evaluation

The comprehensive evaluation of a novel antibiotic derivative involves a logical progression from broad screening to more specific and complex assays. This workflow ensures that both efficacy and safety are considered throughout the development process.

Caption: Comprehensive workflow for evaluating a novel antibiotic derivative.

References

- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Pharmacodynamic Study of Aminoglycosides against Pathogenic E. coli through Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. protocols.io [protocols.io]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of a Quantitative Assay for 2-Hydroxygentamicin C2

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust quantitative assay for 2-Hydroxygentamicin C2. Due to the limited availability of specific assays for this particular gentamicin derivative, this document outlines strategies adapted from well-established methods for quantifying the major components of the gentamicin complex.

Introduction

Gentamicin is a widely used aminoglycoside antibiotic composed of several related components, primarily gentamicin C1, C1a, C2, and C2a.[1][2][3][4] this compound is a derivative of the gentamicin C2 component. Accurate quantification of specific aminoglycoside components is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing due to variations in their efficacy and toxicity.[1][5][6] This document details protocols for three common analytical techniques that can be adapted for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to method development. The addition of a hydroxyl group to the gentamicin C2 structure will increase its polarity and molecular weight. This will necessitate adjustments to chromatographic conditions and mass spectrometric parameters.

Table 1: Comparison of Physicochemical Properties

| Property | Gentamicin C2 | This compound (Predicted) | Impact on Assay Development |

| Molecular Formula | C20H41N5O7 | C20H41N5O8 | Increased mass-to-charge ratio (m/z) for MS detection. |

| Molecular Weight | 463.57 g/mol | 479.57 g/mol | Requires adjustment of mass spectrometer settings. |

| Polarity | High | Higher | May require modification of mobile phase composition for optimal HPLC separation. |

| UV Absorbance | Lacks a strong chromophore | Lacks a strong chromophore | Necessitates derivatization for UV-Vis detection or the use of alternative detection methods like mass spectrometry or charged aerosol detection.[3][4] |

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Given that aminoglycosides lack a UV-absorbing chromophore, a derivatization step is necessary for sensitive detection by UV-Vis.[7][8]

This protocol is adapted from a validated method for gentamicin components.[7][8]

-

Sample Preparation and Solid-Phase Extraction (SPE):

-

For plasma or urine samples, perform a solid-phase extraction using a polymer-based SPE cartridge to isolate the aminoglycosides.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample and wash with Tris buffer.

-

Elute the gentamicin components with an appropriate solvent.

-

-

Derivatization:

-

The derivatization can be carried out directly on the SPE cartridge.

-

Add a solution of 1-fluoro-2,4-dinitrobenzene (DNFB) in a suitable organic solvent (e.g., acetonitrile) to the cartridge.

-

Allow the reaction to proceed at a controlled temperature and time to form 2,4-dinitrophenyl (DNP) derivatives.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 3.5 µm particle size).[8]

-

Mobile Phase: A gradient of acetonitrile and Tris buffer (pH 7.0) is recommended.[8] Due to the increased polarity of this compound, a lower initial concentration of acetonitrile may be required.

-

Flow Rate: 1.2 mL/min.[8]

-

Column Temperature: 25°C.[8]

-

-

Quantification:

-

Prepare a standard curve using a purified this compound reference standard.

-

Plot the peak area of the DNP-derivatized this compound against the concentration.

-

Determine the concentration of the unknown samples from the standard curve.

-

Caption: Workflow for the quantitative analysis of this compound by HPLC with pre-column derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high specificity and sensitivity without the need for derivatization, making it a powerful tool for quantifying this compound.

This protocol is based on methods developed for the analysis of gentamicin and its impurities.[9][10][11][12]

-

Sample Preparation:

-

For biological samples, a simple protein precipitation step with acetonitrile containing formic acid is often sufficient.[10]

-

Centrifuge the sample to pellet the precipitated proteins and inject the supernatant.

-

-

LC Conditions:

-

Column: A C18 or a specialized column for aminoglycoside analysis is recommended.[3][10]

-

Mobile Phase: A gradient of methanol or acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) or formic acid in water.[9][11][12] The gradient will need to be optimized to ensure good separation of this compound from other gentamicin components.

-

Flow Rate: A typical flow rate for LC-MS is in the range of 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is effective for aminoglycosides.[10][11]

-

Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound will need to be determined by infusing a pure standard. The precursor ion will be the protonated molecule [M+H]+.

-

-

Quantification:

-

Prepare a calibration curve using a this compound reference standard.

-

An internal standard, such as a stable isotope-labeled version of the analyte or another aminoglycoside not present in the sample (e.g., tobramycin), should be used to improve accuracy and precision.[10]

-

Caption: Key optimization steps for developing a quantitative LC-MS/MS assay for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples.[13][14][15][16][17] However, the development of a specific ELISA for this compound would require a highly specific monoclonal antibody.

This is a general protocol for a competitive ELISA, which is the most common format for small molecule detection.

-

Plate Coating:

-

Microtiter plates are coated with a this compound-protein conjugate.

-

The plates are then washed and blocked to prevent non-specific binding.

-

-

Competitive Reaction:

-

Standards or samples containing this compound are added to the wells, followed by the addition of a specific primary antibody against this compound.

-

The free this compound in the sample competes with the coated antigen for binding to the antibody.

-

-

Detection:

-

A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

-

Measurement and Quantification:

-

The absorbance is measured using a plate reader.

-

The signal is inversely proportional to the amount of this compound in the sample.

-

A standard curve is generated to quantify the analyte.

-

Caption: Mechanism of action of gentamicin, which involves binding to the A-site of the bacterial 30S ribosomal subunit, leading to inhibition of protein synthesis.

Data Presentation and Quantitative Summary

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 2: Summary of Assay Performance Characteristics (Hypothetical Data)

| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | ELISA |

| Linear Range | 0.1 - 20 µg/mL | 1 - 1000 ng/mL | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL | 0.1 ng/mL |

| Precision (%RSD) | < 10% | < 5% | < 15% |

| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |

| Specificity | Moderate | High | High (dependent on antibody) |

| Throughput | Low to Medium | Medium | High |

Conclusion

References

- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usp-pqmplus.org [usp-pqmplus.org]

- 3. pragolab.cz [pragolab.cz]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. Gentamicin ELISA Kit(KA6306) | Abnova [abnova.com]

- 14. Gentamicin ELISA Kit - Extracellular (ab322084) | Abcam [abcam.com]

- 15. Gentamicin ELISA Kit (ARG82660) - arigo Biolaboratories [arigobio.com]

- 16. Gentamicin ELISA Kit [cellbiolabs.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

protocol for minimum inhibitory concentration (MIC) testing of 2-Hydroxygentamicin C2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-Hydroxygentamicin C2, a derivative of gentamicin, against susceptible bacterial strains. The described methodology adheres to the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of aminoglycosides.

Introduction

This compound is an aminoglycoside antibiotic. Aminoglycosides inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation and ultimately cell death.[1][2] Determining the MIC is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5] This value is essential for assessing the potency of the antibiotic, monitoring the development of resistance, and guiding therapeutic dosage regimens.[6][7] The broth microdilution method is a widely accepted and accurate technique for MIC determination and will be the focus of this protocol.[3][8]

Principle of the Broth Microdilution Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[3][9] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3][10]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.

Materials and Reagents

-

This compound (powder form, with known purity/potency)

-

Sterile, 96-well, U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile deionized water or appropriate solvent for this compound

-

Bacterial strains for testing (e.g., quality control strains and clinical isolates)

-

Quality Control (QC) strains with known MIC ranges for aminoglycosides (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)[11][12]

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Sterile petri dishes, test tubes, and pipettes

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

Preparation of this compound Stock Solution

-

Determine the required weight of this compound powder. This calculation should account for the potency of the powder. The formula is: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

-

Prepare a stock solution at a high concentration (e.g., 1000 µg/mL). Dissolve the calculated weight of this compound powder in a suitable sterile solvent. For aminoglycosides, sterile deionized water is typically used. Ensure complete dissolution.

-

Sterilize the stock solution. Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Store the stock solution. Aliquot and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

-

Subculture the bacterial strain. From a stock culture, streak the test organism onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar or Blood Agar) and incubate at 35°C ± 2°C for 18-24 hours to obtain isolated colonies.

-

Prepare a bacterial suspension. Select 3-5 well-isolated colonies and suspend them in sterile saline.

-

Standardize the inoculum. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A nephelometer can be used for accurate standardization.[13]

-

Dilute the standardized suspension. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10] This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure

-

Prepare serial dilutions of this compound. In a 96-well microtiter plate, perform twofold serial dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Typically, 50 µL of CAMHB is added to all wells except the first column. Then, 100 µL of the appropriate 2x antibiotic concentration is added to the first well, and serial dilutions are performed by transferring 50 µL from one well to the next.

-

Inoculate the microtiter plate. Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final antibiotic concentrations and bacterial density.

-

Include controls.

-

Growth Control (Positive Control): A well containing only CAMHB and the bacterial inoculum (no antibiotic).

-

Sterility Control (Negative Control): A well containing only CAMHB (no bacteria or antibiotic).

-

-

Incubate the plate. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[8]

Reading and Interpreting the Results

-

Examine the control wells. Before reading the test wells, check the control wells. The sterility control should show no growth, and the growth control should show visible turbidity.

-

Determine the MIC. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[3][10] This can be determined by visual inspection using a reading mirror or by measuring the optical density (OD) with a microplate reader.

-

Record the results. Record the MIC value in µg/mL.

Data Presentation

Quantitative data from MIC testing should be summarized in a clear and structured table for easy comparison.

Table 1: Example MIC Data for this compound

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) (Reference) | QC MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.5 | 0.25-1.0 | 0.25-1.0 |

| Pseudomonas aeruginosa | 27853 | 1 | 0.5-2.0 | 0.5-2.0 |

| Staphylococcus aureus | 29213 | 0.25 | 0.12-1.0 | 0.12-1.0 |

| Clinical Isolate 1 (K. pneumoniae) | N/A | 4 | >16 | N/A |

| Clinical Isolate 2 (E. faecalis) | N/A | 16 | >32 | N/A |

Note: The MIC values for this compound and the reference gentamicin are hypothetical and should be determined experimentally. The QC MIC ranges are based on CLSI guidelines for gentamicin.

Quality Control

It is imperative to perform quality control testing with each batch of MIC assays to ensure the accuracy and reproducibility of the results.[12][13] This involves testing standard QC strains with well-defined MIC ranges for the class of antibiotic being tested.[11][14] The obtained MIC values for the QC strains must fall within the acceptable ranges as defined by CLSI or other relevant bodies.[12] If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the assay should be repeated.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC testing protocol.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

This detailed protocol provides a robust framework for researchers to accurately determine the in vitro activity of this compound against a panel of bacterial isolates. Adherence to standardized procedures and rigorous quality control are paramount for generating reliable and reproducible data.

References

- 1. journals.asm.org [journals.asm.org]

- 2. clsi.org [clsi.org]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. idexx.com [idexx.com]

- 5. idexx.dk [idexx.dk]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microdilution aminoglycoside susceptibility testing of Pseudomonas aeruginosa and Escherichia coli: correlation between MICs of clinical isolates and quality control organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyclass.net [microbiologyclass.net]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. journals.asm.org [journals.asm.org]

Application Notes and Protocols for 2-Hydroxygentamicin C2 Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 2-Hydroxygentamicin C2 in biological matrices. The following methods are based on established procedures for the analysis of gentamicin and its components, and are expected to be directly applicable to this compound due to its structural similarity. It is recommended to validate these methods for the specific analyte and matrix of interest.

Introduction

This compound is an aminoglycoside antibiotic. Accurate and reliable quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Due to the polar nature of aminoglycosides and the complexity of biological samples, efficient sample preparation is paramount to minimize matrix effects and achieve desired sensitivity and specificity, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Quantitative Data Summary